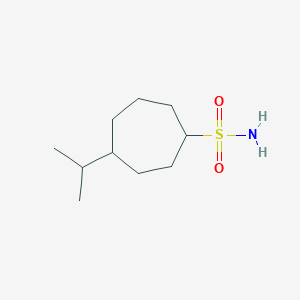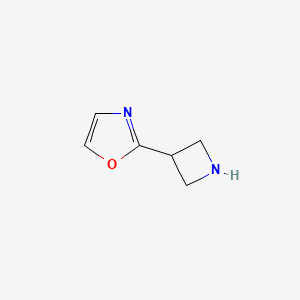
(1R,2S)-2-Amino-1-mesitylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-Amino-1-mesitylpropan-1-ol is a chiral amino alcohol with significant importance in organic synthesis and pharmaceutical research. The compound features a mesityl group, which is a derivative of mesitylene, attached to a chiral center, making it an interesting subject for stereochemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Amino-1-mesitylpropan-1-ol can be achieved through several methods. One common approach involves the addition of a Grignard reagent to a protected cyanohydrin, followed by hydrogenation . This method ensures high diastereoselectivity and yields.
Industrial Production Methods
Industrial production often employs enantioselective synthesis techniques to ensure the desired stereochemistry. Methods such as asymmetric hydrogenation and chiral auxiliary-based synthesis are commonly used. These methods are scalable and provide high yields with excellent enantiomeric purity .
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-2-Amino-1-mesitylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various amines, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(1R,2S)-2-Amino-1-mesitylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial applications
Mécanisme D'action
The mechanism of action of (1R,2S)-2-Amino-1-mesitylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, influencing their activity. The mesityl group provides steric hindrance, which can affect the binding affinity and selectivity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2S)-2-Amino-1-phenylpropan-1-ol
- (1R,2S)-2-Amino-1-cyclohexylpropan-1-ol
- (1R,2S)-2-Amino-1-benzylpropan-1-ol
Uniqueness
(1R,2S)-2-Amino-1-mesitylpropan-1-ol is unique due to the presence of the mesityl group, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it valuable in stereochemical studies and as a chiral building block in asymmetric synthesis .
Propriétés
Formule moléculaire |
C12H19NO |
|---|---|
Poids moléculaire |
193.28 g/mol |
Nom IUPAC |
(1R,2S)-2-amino-1-(2,4,6-trimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-7-5-8(2)11(9(3)6-7)12(14)10(4)13/h5-6,10,12,14H,13H2,1-4H3/t10-,12-/m0/s1 |
Clé InChI |
GPEZBPIDADAHQT-JQWIXIFHSA-N |
SMILES isomérique |
CC1=CC(=C(C(=C1)C)[C@H]([C@H](C)N)O)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C(C(C)N)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


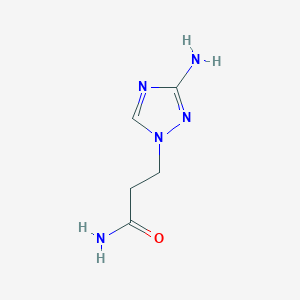
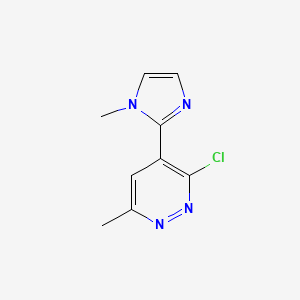
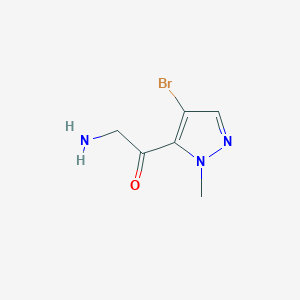
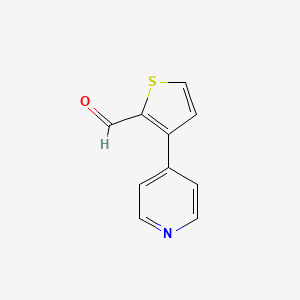
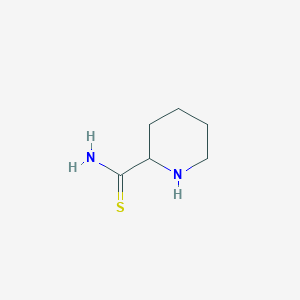
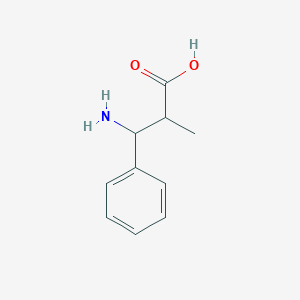
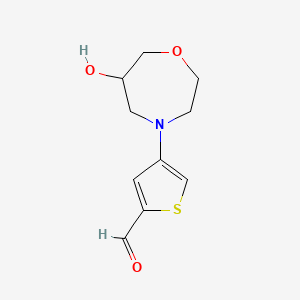
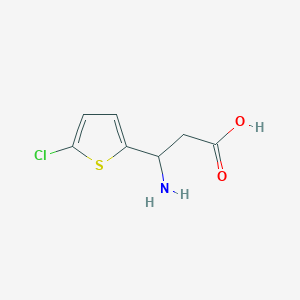

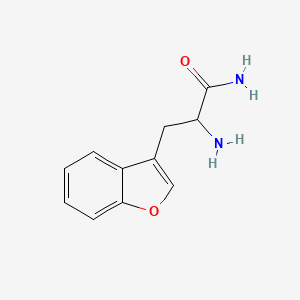
![5-[Bis(propan-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13175323.png)
